6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one
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Overview
Description
6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one is a heterocyclic compound that features a unique dioxolo ring fused to an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of starting materials such as 3,4-methylenedioxyphenylacetic acid and methylamine. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol: This compound shares a similar core structure but with different functional groups.
Oxolinic acid: Another compound with a dioxolo ring, known for its antibacterial properties.
Uniqueness
6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one is unique due to its specific substitution pattern and the presence of the dioxolo ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
828241-30-1 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-methyl-5,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8-one |
InChI |
InChI=1S/C11H11NO3/c1-12-4-7-2-10-11(15-6-14-10)3-8(7)9(13)5-12/h2-3H,4-6H2,1H3 |
InChI Key |
BMTHXONYGNXKBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC3=C(C=C2C(=O)C1)OCO3 |
Origin of Product |
United States |
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